molecular formula C14H9ClN2O2S B249385 2-Chloro-3-(phenylsulfonyl)quinoxaline

2-Chloro-3-(phenylsulfonyl)quinoxaline

Katalognummer: B249385
Molekulargewicht: 304.8 g/mol
InChI-Schlüssel: ZBDWWRZJWLUXAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-(phenylsulfonyl)quinoxaline is a versatile chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The quinoxaline core is a privileged structure in medicinal chemistry, known for its diverse pharmacological profile and presence in numerous bioactive molecules . This particular derivative is synthetically valuable due to the reactivity of the chlorine atom at the 2-position, which serves as a key site for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries . The phenylsulfonyl group at the 3-position is a significant functional moiety that can influence the compound's electronic properties, bioavailability, and binding affinity to biological targets. Quinoxaline analogues have demonstrated a wide spectrum of biological activities, making them central to research in developing novel therapeutic agents . Specific areas of investigation for related compounds include their potential as anticancer agents, with some derivatives shown to inhibit cancer cell viability and proliferation in studies against cell lines such as HCT-116 and MCF-7 . Furthermore, the structural features of this compound make it a promising candidate for research into antimicrobial and anti-inflammatory agents, as well as for the inhibition of specific enzymes like human thymidylate synthase (hTS) . This product is intended for research purposes as a key building block in the synthesis of more complex quinoxaline derivatives, enabling structure-activity relationship (SAR) studies and the exploration of new chemical entities for the benefit of humankind . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C14H9ClN2O2S

Molekulargewicht

304.8 g/mol

IUPAC-Name

2-(benzenesulfonyl)-3-chloroquinoxaline

InChI

InChI=1S/C14H9ClN2O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)20(18,19)10-6-2-1-3-7-10/h1-9H

InChI-Schlüssel

ZBDWWRZJWLUXAY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2Cl

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The biological and physicochemical properties of quinoxaline derivatives are highly substituent-dependent. Below is a comparison of key analogs:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Properties References
2-Chloro-3-(phenylsulfonyl)quinoxaline Phenylsulfonyl (C₆H₅SO₂) C₁₄H₉ClN₂O₂S 304.75 Not reported Immunomodulatory agent precursor
2-Chloro-3-(trifluoromethyl)quinoxaline Trifluoromethyl (CF₃) C₉H₄ClF₃N₂ 232.59 Not reported Antimicrobial/anticancer research
2-Chloro-3-hydrazinylquinoxaline derivatives Hydrazinyl (NH-N=C-Ar) C₁₅H₁₀Cl₂N₄ 317.17–351.62 182–226 Precursors for Schiff base synthesis
2-Chloro-3-(4-dimethylaminostyryl)quinoxaline Styryl (C₆H₅CH=CH) C₁₈H₁₅ClN₂ 294.78 Not reported Anticancer activity
6-Chloro-2-phenyl-3-(phenylethynyl)quinoxaline Phenylethynyl (C₆H₅C≡C) C₂₂H₁₃ClN₂ 340.79 Not reported Structural studies (X-ray crystallography)

Key Observations :

  • Electron-withdrawing groups (e.g., phenylsulfonyl, trifluoromethyl) increase electrophilicity at position 2, enabling nucleophilic substitutions. For example, 2-Chloro-3-(trifluoromethyl)quinoxaline undergoes SNAr reactions with selenide nucleophiles to form selenopheno-quinoxalines .
  • Bulkier substituents like phenylethynyl () or styryl () reduce planarity, affecting π-conjugation and biological activity.

Physicochemical Properties

  • Melting Points: Hydrazinyl derivatives exhibit lower melting points (182–226°C) due to reduced molecular symmetry and intermolecular hydrogen bonding . In contrast, trifluoromethyl or sulfonyl groups likely increase melting points via dipole interactions, though specific data for this compound are unavailable.
  • Solubility : Sulfonyl and trifluoromethyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for synthetic applications .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-(phenylsulfonyl)quinoxaline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between 1,2-phenylenediamine and appropriately substituted benzil derivatives. For example:

  • Condensation in Acetic Acid: Reacting 1,2-phenylenediamine with 2-chloro-3-(phenylsulfonyl)benzil in boiling acetic acid yields the quinoxaline core. This method often achieves moderate yields (50–70%) but requires careful control of reaction time to avoid side products .
  • Alternative Solvents: Substituting acetic acid with toluene and using catalytic tosic acid (as in related quinoxaline syntheses) can improve regioselectivity and reduce decomposition .

Key Factors Affecting Yield:

  • Temperature: Prolonged reflux (>12 hours) may degrade sensitive substituents like sulfonyl groups.
  • Purification: Column chromatography or recrystallization in ethanol is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves molecular geometry, bond angles, and dihedral angles. For example, the chlorophenyl and sulfonylphenyl rings in analogous compounds form dihedral angles of 78.45° and 35.60° with the quinoxaline plane, influencing electronic properties .
  • NMR Spectroscopy: 1^1H NMR (DMSO-d6) reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while 13^{13}C NMR confirms carbon backbone integrity.
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 345.05 for C14_{14}H9_9ClN2_2O2_2S).

Q. How do structural modifications at the quinoxaline core impact the compound's electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): The phenylsulfonyl group enhances electrophilicity at the 2-position, facilitating nucleophilic substitution reactions (e.g., with amines or thiols) .
  • Substituent Effects: Computational studies (DFT) on similar quinoxalines show that EWGs like –SO2_2Ph reduce HOMO-LUMO gaps by 0.8–1.2 eV, increasing photoreactivity .
  • Biological Implications: Bulkier substituents at the 3-position (e.g., –CF3_3) reduce membrane permeability but improve target binding specificity in anticancer assays .

Q. What strategies resolve contradictions in reported biological activities of quinoxaline derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles:

  • Case Study (Antimicrobial Activity): A study reported MIC = 8 µg/mL against S. aureus , while another found no activity at 32 µg/mL .
    • Resolution: Re-evaluate purity (>98% via HPLC) and use standardized broth microdilution protocols (CLSI guidelines).
  • Data Harmonization: Meta-analyses of crystallographic and SAR data can identify structural motifs critical for activity (e.g., sulfonyl groups enhance DNA intercalation) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., topoisomerase II). For example, sulfonyl oxygen atoms form hydrogen bonds with Arg503 (binding affinity = −9.2 kcal/mol) .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD values <2.0 Å indicate stable binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.